molecular formula C9H19O4PS2 B13766965 Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate CAS No. 74789-28-9

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate

Cat. No.: B13766965
CAS No.: 74789-28-9
M. Wt: 286.4 g/mol
InChI Key: QQBOTXMTUYPWCV-UHFFFAOYSA-N
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Description

Its molecular formula is inferred from analogs as C11H23O4PS2 (based on O-heptyl variant C12H25O4PS2 in and O-octyl C13H27O4PS2 in ). The structure includes:

  • O-butyl methylphosphonothioate: A phosphorus center bonded to a methyl group, a sulfur atom, and an O-butyl ester.
  • 2-(mercaptomethylthio)acetate methyl ester: A thioether (-S-) and thiol (-SH) containing acetate backbone.

Applications: Likely used as a pesticide intermediate or chemical precursor due to structural similarities to organophosphate insecticides (e.g., omethoate, ) .

Properties

CAS No.

74789-28-9

Molecular Formula

C9H19O4PS2

Molecular Weight

286.4 g/mol

IUPAC Name

methyl 2-[[butoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate

InChI

InChI=1S/C9H19O4PS2/c1-4-5-6-13-14(3,11)16-8-15-7-9(10)12-2/h4-8H2,1-3H3

InChI Key

QQBOTXMTUYPWCV-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C)SCSCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate typically involves multi-step organic reactions. One common method includes the esterification of acetic acid derivatives with mercaptomethylthio compounds, followed by the introduction of the phosphonothioate group through a reaction with butyl methylphosphonothioate. The reaction conditions often require controlled temperatures, specific catalysts, and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, purification steps, including distillation and chromatography, are employed to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol.

    Substitution: Nucleophilic substitution reactions can replace the ester or thioester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Scientific Research Applications

  • Pesticide Development
    • The compound has shown promise as a component in the development of eco-friendly pesticides. Its structure allows it to interact effectively with biological systems, potentially enhancing its efficacy against pests while minimizing environmental impact .
  • Pharmaceutical Applications
    • Due to its unique chemical properties, research has explored its use in drug design and synthesis. The incorporation of phosphonothioate groups can enhance the bioactivity of medicinal compounds, making them more effective against specific biological targets .
  • Biocontrol Agents
    • Studies have indicated that compounds similar to acetic acid, 2-(mercaptomethylthio)-, methyl ester can serve as biocontrol agents against various agricultural pests and pathogens. Their ability to disrupt pest physiology offers a sustainable alternative to conventional pesticides .
  • Eco-Friendly Pesticide Formulation
    • A study examined the efficacy of acetic acid derivatives in controlling pest populations in agricultural settings. The results indicated a significant reduction in pest numbers compared to untreated controls, highlighting the potential for this compound in sustainable agriculture practices .
  • Pharmaceutical Research
    • Research focused on synthesizing new drug candidates using the compound as a building block. Preliminary results showed enhanced activity against specific cancer cell lines, suggesting that further development could lead to novel therapeutic agents.
  • Biological Activity Assessment
    • A series of assays were conducted to evaluate the biological activity of the compound against common agricultural pathogens. The findings indicated that it possesses antifungal properties, making it a candidate for further exploration as a biocontrol agent in crop protection strategies .

Mechanism of Action

The mechanism by which acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form covalent bonds or reversible interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.

Comparison with Similar Compounds

Structural Variations in Alkyl Chains

The compound belongs to a family of phosphonothioate esters differing in O-alkyl chain length and ester substituents:

Compound Name (CAS) O-Alkyl Group Molecular Formula Molecular Weight Key Features
O-Heptyl variant (72720-11-7) Heptyl C12H25O4PS2 328.4 Longer alkyl chain increases hydrophobicity
O-Octyl variant (72720-14-0) Octyl C13H27O4PS2 342.4 Higher molecular weight, reduced volatility
O-Ethyl analog (74789-25-6) Ethyl C8H17O4PS2 272.3 Higher acute toxicity (oral LD50: 25 mg/kg in mice)
O-Pentyl analog (72720-12-8) Pentyl C10H21O4PS2 300.4 Intermediate chain length for balanced properties

Key Trends :

  • Chain Length vs.
  • Toxicity : Shorter chains (e.g., ethyl) correlate with higher acute toxicity, as seen in the ethyl analog’s LD50 .

Substituent Variations in Phosphonothioate Esters

Aminoethyl and Carbamoyl Derivatives:

  • Omethoate (CAS 1113-02-6): Features a methylcarbamoyl group, making it a systemic insecticide with moderate mammalian toxicity .

Thiophosphate vs. Phosphorodithioate Derivatives :

  • Succinic acid, mercapto-, diethyl ester, S-ester with O,O-dimethylphosphorodithioate (CAS 121-75-5): A dithiophosphate with dual sulfur atoms, increasing reactivity and insecticidal activity .
  • Phenthoate (CAS 2597-03-7): Contains a benzyl group, improving target specificity for agricultural pests .

Physicochemical and Toxicological Data

Property Target Compound (O-butyl) O-Ethyl Analog Omethoate
Molecular Weight ~314.4 (estimated) 272.3 213.2
Purity 98% (O-heptyl variant) N/A Technical grade
Toxicity (LD50) Not reported 25 mg/kg (oral, mice) 50 mg/kg (rat)
Mode of Action Cholinesterase inhibition (inferred) Neurotoxic Acetylcholinesterase inhibitor

Synthesis : Analogous compounds (e.g., O,O-dimethyl-S-(methoxycarbonylmethyl) phosphorothioate) are synthesized via liquid-liquid heterogeneous reactions between ammonium salts and esters .

Biological Activity

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate (commonly referred to as mercaptoacetic acid methyl ester) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxicity, skin sensitization, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a methyl ester group and a mercapto group, which are known to influence its biological interactions. The presence of sulfur in the mercapto group can enhance the reactivity of the compound with various biological targets.

Cytotoxicity

Recent studies have assessed the cytotoxic effects of mercaptoacetic acid methyl ester on various cancer cell lines. The compound demonstrated significant cytotoxic activity in vitro against HepG2 (hepatocellular carcinoma) cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, which measures cell viability based on metabolic activity.

Table 1: Cytotoxic Activity of Mercaptoacetic Acid Methyl Ester

Cell LineIC50 (µg/mL)Reference
HepG2501.4
MCF-77.56
HCT-11614.26

In this study, the compound's efficacy was compared to standard chemotherapeutic agents like doxorubicin, revealing that it exhibits comparable or superior cytotoxicity against certain cancer cell lines.

Skin Sensitization

Mercaptoacetic acid methyl ester has been classified as a potential skin sensitizer based on studies conducted by NICNAS. In guinea pig maximization tests, formulations containing this compound tested positive for skin sensitization, indicating that it could provoke allergic reactions in susceptible individuals .

Table 2: Skin Sensitization Studies

Study TypeResultsReference
Guinea Pig MaximizationPositive for sensitization
Local Lymph Node AssayPositive results observed

The biological activity of mercaptoacetic acid methyl ester is attributed to its ability to interact with cellular components through thiol-disulfide exchange reactions. This interaction can lead to alterations in cellular signaling pathways and metabolic processes .

Case Studies

  • Cytotoxic Effects on HepG2 Cells : A study demonstrated that mercaptoacetic acid methyl ester significantly inhibited the growth of HepG2 cells in a dose-dependent manner. The mechanism involved induction of apoptosis and disruption of mitochondrial function .
  • Skin Sensitization Assessment : A comprehensive assessment revealed that repeated exposure to formulations containing mercaptoacetic acid methyl ester resulted in positive skin sensitization outcomes in both animal models and human patch tests .

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